Synthetic Accessibility and Intermediate Utility: Comparative Molecular Complexity
This compound provides a more direct synthetic route to complex azetidine derivatives compared to starting from simpler, unadorned azetidine precursors. The presence of both the N-Cbz protecting group and the pre-installed phenylsulfamoyl moiety on the azetidine ring significantly reduces the number of synthetic steps required to reach advanced intermediates . For instance, synthesizing a similar 1,3-disubstituted azetidine from azetidine-3-sulfonamide (CAS 1542590-74-8) would require separate N-protection and N-phenylation steps, adding at least two synthetic operations and lowering overall yield . While direct comparative yield data for this specific compound is not available, class-level inference from azetidine synthesis indicates that the use of a pre-functionalized building block can improve overall sequence efficiency by 20-40% in step count compared to a linear synthesis from a less functionalized core [1].
| Evidence Dimension | Synthetic Step Count to Advanced Intermediate |
|---|---|
| Target Compound Data | Pre-installed Cbz and phenylsulfamoyl groups; serves as a single starting material. |
| Comparator Or Baseline | Azetidine-3-sulfonamide (CAS 1542590-74-8); requires separate N-protection and N-arylation steps. |
| Quantified Difference | Reduction of 2 synthetic steps; estimated 20-40% improvement in synthetic efficiency (class-level inference). |
| Conditions | Multi-step synthesis of 1,3-disubstituted azetidines. |
Why This Matters
Procurement of this advanced intermediate directly reduces development time and resource expenditure in medicinal chemistry programs.
- [1] Kaur, N. (2024). Azetidine Synthesis. Elsevier Health Sciences Division. View Source
